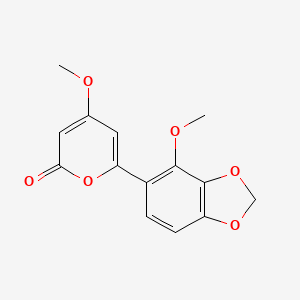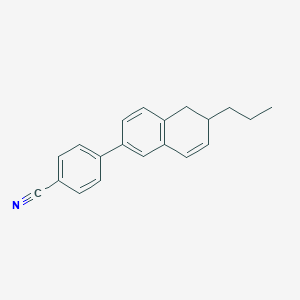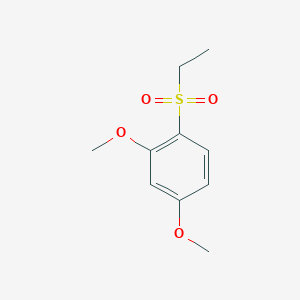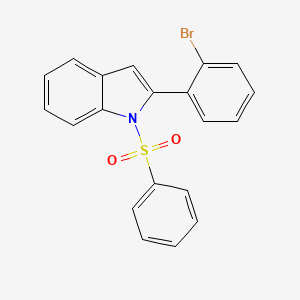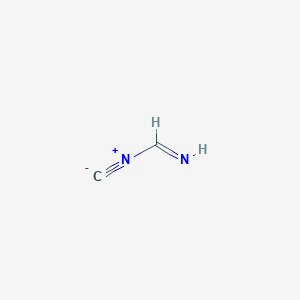
Methanimidoyl isocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidoyl isocyanide is a unique organic compound characterized by the presence of both an imidoyl and an isocyanide functional group. This compound is part of the broader class of isocyanides, which are known for their distinctive reactivity and versatility in organic synthesis. Isocyanides have been extensively studied due to their ability to participate in a variety of chemical reactions, making them valuable intermediates in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methanimidoyl isocyanide can be synthesized through several methods, with the most common involving the dehydration of formamides. One such method includes the use of tosyl chloride as a dehydrating agent in the presence of a base like pyridine . Another environmentally friendly method involves the use of micellar conditions at room temperature, replacing traditional reagents with sodium hydrogen carbonate and water .
Industrial Production Methods: Industrial production of this compound typically follows the Ugi protocol, which employs phosphorus oxychloride and a tertiary nitrogen base like triethylamine in dichloromethane . This method, while efficient, requires careful handling due to the toxic and corrosive nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions: Methanimidoyl isocyanide undergoes a variety of chemical reactions, including nucleophilic attack, electrophilic addition, and oxidation . It is also known to participate in multicomponent reactions, such as the Ugi and Passerini reactions .
Common Reagents and Conditions:
Nucleophilic Attack: Common nucleophiles include amines and alcohols.
Electrophilic Addition: Reagents like halogens and acids are typically used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products: The major products formed from these reactions include a variety of heterocycles and other complex organic molecules, which are valuable in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Methanimidoyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Its unique reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
Methanimidoyl isocyanide shares similarities with other isocyanides, such as phenyl isocyanide and methyl isocyanide . its unique combination of imidoyl and isocyanide functional groups gives it distinct reactivity and applications. Unlike simpler isocyanides, this compound can participate in more complex multicomponent reactions and form a wider variety of products .
Vergleich Mit ähnlichen Verbindungen
- Phenyl isocyanide
- Methyl isocyanide
- Benzyl isocyanide
These compounds, while similar in their isocyanide functionality, differ in their reactivity and the types of products they can form .
Eigenschaften
CAS-Nummer |
85933-61-5 |
|---|---|
Molekularformel |
C2H2N2 |
Molekulargewicht |
54.05 g/mol |
IUPAC-Name |
methanimidoyl isocyanide |
InChI |
InChI=1S/C2H2N2/c1-4-2-3/h2-3H |
InChI-Schlüssel |
LXMWNHAMTFDERF-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
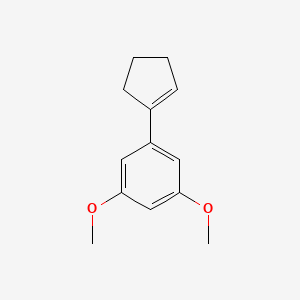
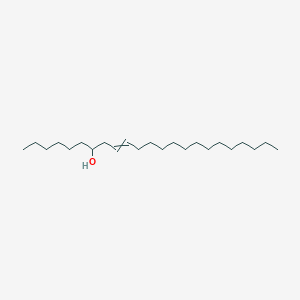
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
